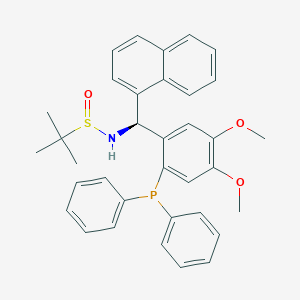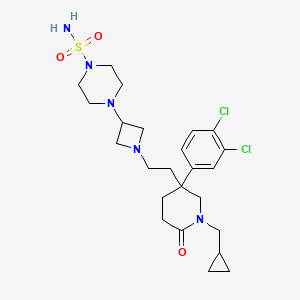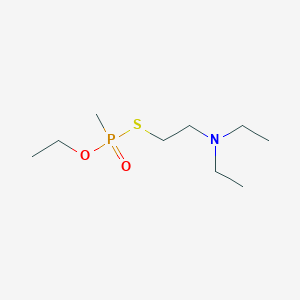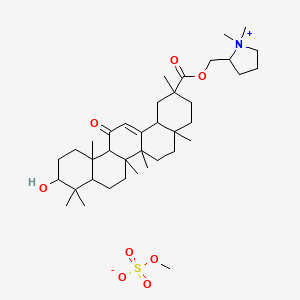
4-(Tributylstannyl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tributylstannyl)isoxazole is a chemical compound belonging to the class of isoxazoles, which are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a tributylstannyl group attached to the isoxazole ring. Isoxazoles are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tributylstannyl)isoxazole typically involves the introduction of a tributylstannyl group to the isoxazole ring. One common method is the Stille coupling reaction, where a halogenated isoxazole reacts with a tributylstannyl reagent in the presence of a palladium catalyst. The reaction conditions often include a base such as cesium carbonate and a solvent like tetrahydrofuran, with the reaction being carried out under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Tributylstannyl)isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions such as the Stille or Suzuki-Miyaura coupling.
Oxidation and Reduction: The isoxazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Stille Coupling: Palladium catalyst, cesium carbonate, tetrahydrofuran.
Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base, solvent.
Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-(Tributylstannyl)isoxazole has significant applications in scientific research, particularly in:
Organic Synthesis: It serves as a versatile intermediate for the synthesis of complex organic molecules.
Medicinal Chemistry: Isoxazole derivatives are explored for their potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Material Science: Isoxazoles are used in the development of advanced materials such as liquid crystals and photochromic compounds.
Wirkmechanismus
The mechanism of action of 4-(tributylstannyl)isoxazole involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The isoxazole ring’s electronic properties also play a crucial role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
- 4-Bromoisoxazole
- 4-Iodoisoxazole
- 4-Fluoroisoxazole
Comparison: 4-(Tributylstannyl)isoxazole is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity compared to other halogenated isoxazoles. This compound is particularly valuable in cross-coupling reactions, where the tributylstannyl group can be efficiently replaced by various functional groups, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C15H29NOSn |
|---|---|
Molekulargewicht |
358.11 g/mol |
IUPAC-Name |
tributyl(1,2-oxazol-4-yl)stannane |
InChI |
InChI=1S/3C4H9.C3H2NO.Sn/c3*1-3-4-2;1-2-4-5-3-1;/h3*1,3-4H2,2H3;2-3H; |
InChI-Schlüssel |
KHWSYZDDJXELTN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CON=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methyl-N-[3-(2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide;hydrochloride](/img/structure/B15126362.png)
![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B15126368.png)









